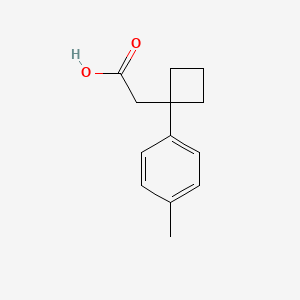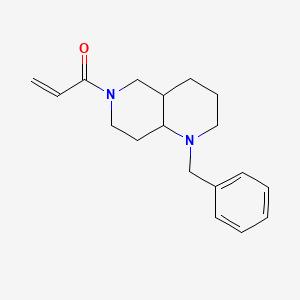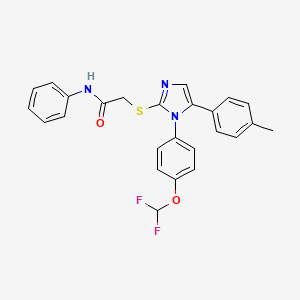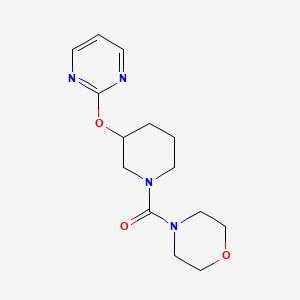
(1R,2R)-2-(cyclohexyloxy)cyclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-2-(cyclohexyloxy)cyclobutan-1-ol is a chemical compound that belongs to the class of cyclobutane derivatives. It is a chiral molecule with two stereocenters, which means that it exists in two enantiomeric forms, (1R,2R)- and (1S,2S)-2-(cyclohexyloxy)cyclobutan-1-ol. This compound has attracted significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science.
Mecanismo De Acción
The mechanism of action of ((1R,2R)-2-(cyclohexyloxy)cyclobutan-1-ol)-2-(cyclohexyloxy)cyclobutan-1-ol is not fully understood. However, studies have suggested that this compound exerts its antitumor activity by inducing apoptosis in cancer cells. It also inhibits the activity of certain enzymes that are involved in the production of pro-inflammatory cytokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
Research has shown that ((1R,2R)-2-(cyclohexyloxy)cyclobutan-1-ol)-2-(cyclohexyloxy)cyclobutan-1-ol has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in these cells. It also has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, this compound has been shown to exhibit antioxidant activity, which can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using ((1R,2R)-2-(cyclohexyloxy)cyclobutan-1-ol)-2-(cyclohexyloxy)cyclobutan-1-ol in lab experiments is its high enantioselectivity, which allows for the production of pure enantiomers. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research on ((1R,2R)-2-(cyclohexyloxy)cyclobutan-1-ol)-2-(cyclohexyloxy)cyclobutan-1-ol. One potential direction is to further investigate its antitumor activity and explore its potential as a cancer therapy. Another direction is to study its anti-inflammatory properties and its potential as an anti-inflammatory agent. Additionally, research could focus on elucidating the compound's mechanism of action and identifying its molecular targets. Finally, ((1R,2R)-2-(cyclohexyloxy)cyclobutan-1-ol)-2-(cyclohexyloxy)cyclobutan-1-ol could be used as a starting material for the synthesis of other compounds with potential applications in various fields.
Métodos De Síntesis
The synthesis of ((1R,2R)-2-(cyclohexyloxy)cyclobutan-1-ol)-2-(cyclohexyloxy)cyclobutan-1-ol can be achieved through several methods. One of the most common methods involves the reaction of cyclohexene oxide with cyclobutanone in the presence of a chiral catalyst. This method yields the ((1R,2R)-2-(cyclohexyloxy)cyclobutan-1-ol)-enantiomer with high enantioselectivity.
Aplicaciones Científicas De Investigación
((1R,2R)-2-(cyclohexyloxy)cyclobutan-1-ol)-2-(cyclohexyloxy)cyclobutan-1-ol has various applications in scientific research. One of the most significant applications is in medicinal chemistry, where this compound has been studied for its potential as a drug candidate. Research has shown that ((1R,2R)-2-(cyclohexyloxy)cyclobutan-1-ol)-2-(cyclohexyloxy)cyclobutan-1-ol exhibits potent antitumor activity against various cancer cell lines. It also has potential as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
(1R,2R)-2-cyclohexyloxycyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c11-9-6-7-10(9)12-8-4-2-1-3-5-8/h8-11H,1-7H2/t9-,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRJYNPOIFYULA-NXEZZACHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2CCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)O[C@@H]2CC[C@H]2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-(cyclohexyloxy)cyclobutan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide](/img/structure/B2948609.png)
![3-[2-chloro-4-(4-chlorophenoxy)phenyl]-N-(4-chlorophenyl)-1H-pyrazole-1-carboxamide](/img/structure/B2948610.png)

![5-cyclopropyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2948612.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2948614.png)
![5-[(Cyclopentylamino)sulfonyl]indolinyl 4-ethoxyphenyl ketone](/img/structure/B2948617.png)





![N-[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclobutanecarboxamide](/img/structure/B2948630.png)
